

An In-depth Technical Guide to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

Cat. No.: B1592814

[Get Quote](#)

Abstract

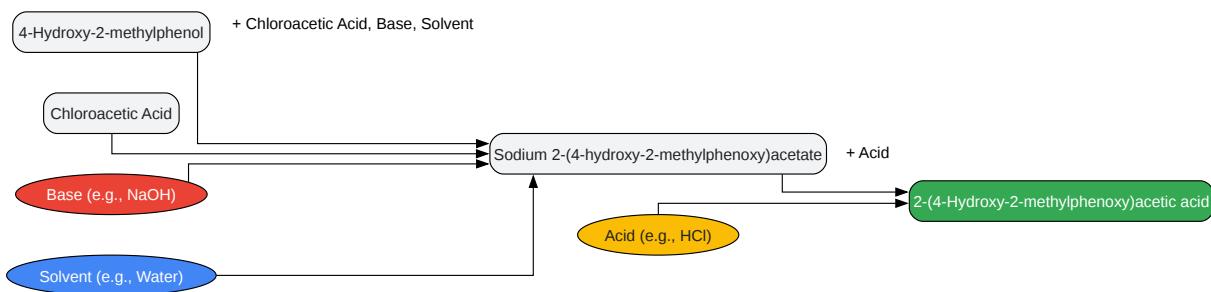
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate**. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. It details robust synthetic protocols, predicted spectroscopic data for characterization, and discusses the potential biological significance of this molecule in the context of the broader class of phenoxyacetate derivatives. This guide aims to be a valuable resource for those interested in the chemistry and potential utility of this compound.

Introduction

Methyl 2-(4-hydroxy-2-methylphenoxy)acetate is a member of the phenoxyacetate family, a class of compounds that has garnered significant interest in various scientific disciplines. The core structure, featuring a substituted phenoxy ring linked to an acetic acid methyl ester, provides a versatile scaffold for chemical modification. Phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities, including herbicidal, antibacterial, antifungal, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern of a hydroxyl group at the 4-position and a methyl group at the 2-position of the phenoxy ring in **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate** suggests the potential for unique chemical reactivity and biological function. This guide will delve into the technical details of this compound, providing a foundation for its further exploration and application.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development. The following table summarizes the key identifiers and physicochemical properties of **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate**.


Property	Value	Source
IUPAC Name	Methyl 2-(4-hydroxy-2-methylphenoxy)acetate	N/A
CAS Number	317319-10-1	[2]
Molecular Formula	C ₁₀ H ₁₂ O ₄	N/A
Molecular Weight	196.20 g/mol	N/A
Predicted pKa	10.22 ± 0.20	N/A
Predicted LogP	1.3	N/A
Predicted Hydrogen Bond Donors	1	N/A
Predicted Hydrogen Bond Acceptors	4	N/A
Predicted Rotatable Bond Count	4	N/A

Synthesis of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

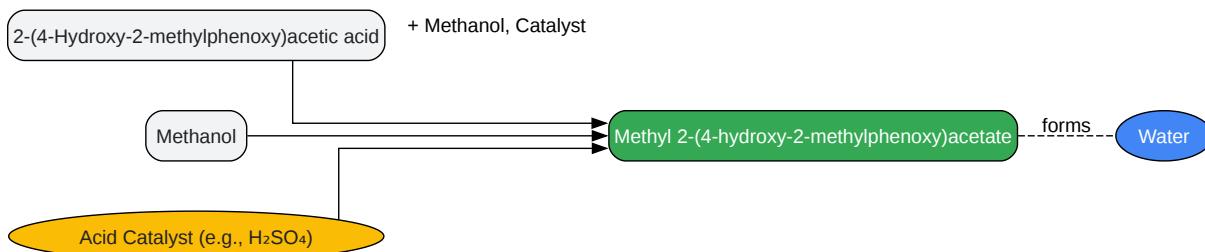
The synthesis of **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate** can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 2-(4-hydroxy-2-methylphenoxy)acetic acid, via a Williamson ether synthesis. The second step is the esterification of this carboxylic acid to yield the final methyl ester.

Synthesis of 2-(4-hydroxy-2-methylphenoxy)acetic acid

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an organohalide. In this case, 4-hydroxy-2-methylphenol (p-cresol) is reacted with chloroacetic acid in the presence of a base.

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis of the Carboxylic Acid Precursor.


Experimental Protocol:

- In a round-bottom flask, dissolve 4-hydroxy-2-methylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
- Heat the mixture to reflux.
- Slowly add a solution of chloroacetic acid (1.1 eq) in water to the refluxing mixture.
- Continue refluxing for 1-2 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

- Collect the solid precipitate by vacuum filtration and wash with cold water.
- Recrystallize the crude product from hot water to obtain pure 2-(4-hydroxy-2-methylphenoxy)acetic acid.

Esterification of 2-(4-hydroxy-2-methylphenoxy)acetic acid

The final step is the Fischer esterification of the synthesized carboxylic acid with methanol in the presence of an acid catalyst to yield **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate**[3][4][5][6][7].

[Click to download full resolution via product page](#)

Caption: Fischer Esterification to Yield the Final Product.

Experimental Protocol:

- Suspend 2-(4-hydroxy-2-methylphenoxy)acetic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.
- Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
- Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

- Cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Evaporate the solvent to yield the crude product.
- Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

As experimental spectra for **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate** are not readily available in the public domain, the following are predicted data based on its chemical structure and analysis of similar compounds[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the methyl protons on the aromatic ring.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.7-6.9	m	3H	Aromatic protons
~ 4.6	s	2H	-O-CH ₂ -
~ 3.8	s	3H	-O-CH ₃
~ 2.2	s	3H	Ar-CH ₃
~ 5.0-6.0	br s	1H	Ar-OH

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 170	C=O (ester)
~ 150-155	C-O (aromatic)
~ 115-130	Aromatic carbons
~ 65	-O-CH ₂ -
~ 52	-O-CH ₃
~ 16	Ar-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group
~ 3300-3500 (broad)	O-H stretch (hydroxyl)
~ 2950-3050	C-H stretch (aromatic and aliphatic)
~ 1750	C=O stretch (ester)
~ 1200-1250	C-O stretch (ether and ester)
~ 1500, 1600	C=C stretch (aromatic)

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Assignment
196	$[M]^+$ (Molecular ion)
137	$[M - COOCH_3]^+$
107	$[M - OCH_2COOCH_3]^+$

Potential Biological Activity and Applications

While specific biological studies on **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate** are limited, the broader class of phenoxyacetic acid derivatives has been extensively investigated, revealing a wide spectrum of biological activities[1].

- **Herbicidal Activity:** Many phenoxyacetic acids are potent herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and death in broadleaf weeds[21][22][23][24][25]. The structural similarity of the target molecule suggests it may possess similar properties.
- **Antimicrobial and Antifungal Activity:** Various substituted phenoxyacetic acid derivatives have demonstrated significant antibacterial and antifungal properties[1].
- **Anti-inflammatory and Anticancer Activity:** Research has shown that some phenoxyacetic acid derivatives exhibit anti-inflammatory and cytotoxic effects against various cancer cell lines[26][27][28][29][30][31]. The presence of the phenolic hydroxyl group could play a role in these activities through mechanisms such as antioxidant effects or interactions with specific enzymes.

The versatile structure of **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate** makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl and ester functionalities provide reactive sites for further chemical modifications.

Safety and Handling

A specific Safety Data Sheet (SDS) for **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate** is not readily available. Therefore, it is crucial to handle this compound with the care and precautions

appropriate for a novel chemical substance. Based on the safety information for related phenoxyacetic acid derivatives, the following general safety measures should be observed[32]:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Toxicity: The toxicity of this specific compound has not been fully evaluated. Some chlorinated phenoxyacetic acids have been shown to have cytotoxic and mutagenic effects[32]. Therefore, it should be treated as potentially hazardous until more data is available.

Conclusion

Methyl 2-(4-hydroxy-2-methylphenoxy)acetate is a molecule with significant potential for further research and development. This guide has provided a detailed overview of its chemical properties, a plausible and robust synthetic pathway, and predicted spectroscopic data for its characterization. The known biological activities of the broader class of phenoxyacetic acid derivatives suggest that this compound could be a valuable building block for the discovery of new therapeutic agents or agrochemicals. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the properties and applications of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jetir.org [jetir.org]

- 2. Acetic acid, 2-(4-hydroxy-2-methylphenoxy)-, methyl ester | 317319-10-1 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. youtube.com [youtube.com]
- 6. dwsim.fossee.in [dwsim.fossee.in]
- 7. zenodo.org [zenodo.org]
- 8. Methyl phenoxyacetate(2065-23-8) 1H NMR [m.chemicalbook.com]
- 9. 4'-HYDROXY-2'-METHYLACETOPHENONE(875-59-2) 13C NMR spectrum [chemicalbook.com]
- 10. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 2-hydroxy-2-methoxyacetate(19757-97-2) 1H NMR [m.chemicalbook.com]
- 12. 4'-HYDROXY-2'-METHYLACETOPHENONE(875-59-2) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [chemicalbook.com]
- 16. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 17. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester [webbook.nist.gov]
- 18. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 19. (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID METHYL ESTER(2436-73-9) 13C NMR [m.chemicalbook.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. scielo.br [scielo.br]

- 26. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 27. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]
- 31. mdpi.com [mdpi.com]
- 32. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592814#methyl-2-4-hydroxy-2-methylphenoxy-acetate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com